molecular formula C18H27N3O3S B4621839 1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine

1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine

Cat. No. B4621839
M. Wt: 365.5 g/mol
InChI Key: CNZFIUFOJSTTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine and piperazine rings are nitrogen-containing heterocycles widely used by medicinal chemists to develop compounds for treating human diseases . The pyrrolidine ring, in particular, is valued for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a pyrrolidine ring and a piperazine ring, both of which are five-membered nitrogen-containing heterocycles .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the pyrrolidine and piperazine rings could potentially undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrolidine and piperazine rings, as well as any other functional groups present in the molecule .

Scientific Research Applications

Medicine

This compound has potential applications in the field of medicine, particularly due to its structural relation to piperazine derivatives which are known for their pharmacological activities. While specific studies on this compound are not readily available, its analogs have been used in the development of therapeutic agents .

Neuroscience

The compound’s structure is reminiscent of neurotransmitter analogs, which suggests potential applications in neuroscience research. It could be used to study neural receptor activity, possibly as a ligand for serotonin or dopamine receptors, given the structural similarities to known neurotransmitter systems .

Chemistry

In chemistry, “1-methyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine” could be used in synthetic pathways as an intermediate or as a building block for more complex molecules. Its reactive sites make it a versatile reagent for further chemical transformations .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis methods, and investigation of its mechanism of action .

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-19-12-14-20(15-13-19)18(22)9-6-16-4-7-17(8-5-16)25(23,24)21-10-2-3-11-21/h4-5,7-8H,2-3,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZFIUFOJSTTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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